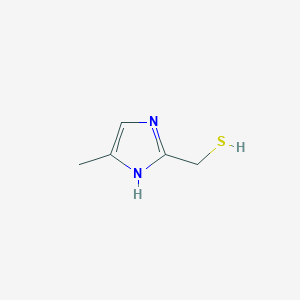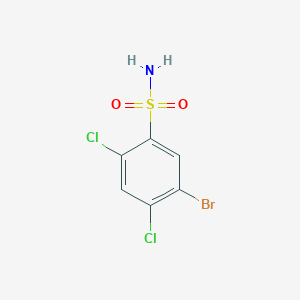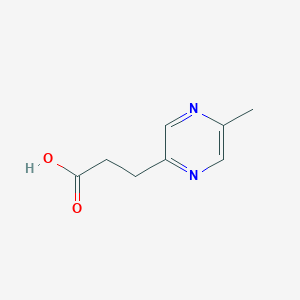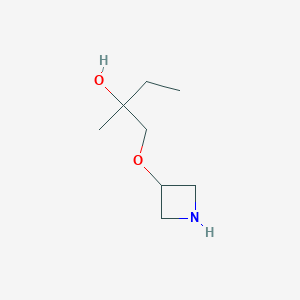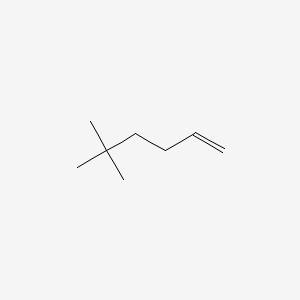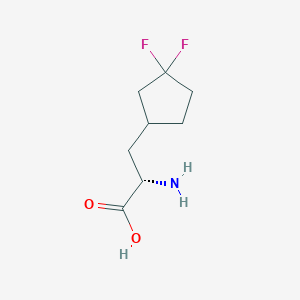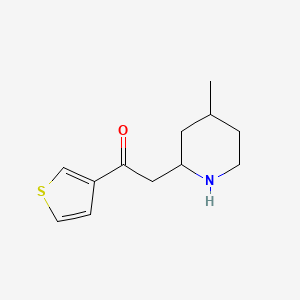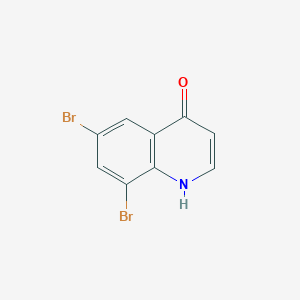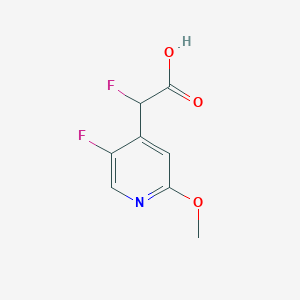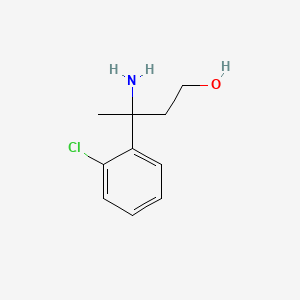
3-Amino-3-(2-chlorophenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-chlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H14ClNO. It is a hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry . This compound is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chlorophenyl)butan-1-ol can be achieved through various methods. One notable method involves the hydroamination of olefins with nitroarenes . This innovative method was reported by Baran and coworkers and provides a practical approach to accessing this hindered amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chlorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-3-(2-chlorophenyl)butan-1-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the preparation of drug candidates, particularly those containing hindered amine motifs.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chlorophenyl)butan-1-ol involves its interaction with molecular targets and pathways. The compound’s hindered amine structure allows it to interact with specific receptors or enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-3-(2-chlorophenyl)butan-1-ol include:
Uniqueness
What sets this compound apart from similar compounds is its specific hindered amine structure, which provides unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of drug candidates and other complex organic molecules .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-amino-3-(2-chlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-10(12,6-7-13)8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3 |
InChI Key |
QGHAPDIEQMNPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B13311907.png)
![2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311909.png)
